N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE
Description
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a synthetic small molecule featuring a 1,2-oxazole core substituted with a methyl group at position 4. The carboxamide group at position 3 is linked to a 2-methoxy-2-(2-methylphenyl)ethyl side chain.
Properties
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-10-6-4-5-7-12(10)14(19-3)9-16-15(18)13-8-11(2)20-17-13/h4-8,14H,9H2,1-3H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEWPNFBIVTDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)C2=NOC(=C2)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the oxazole ring and the introduction of the methoxy and methylphenyl groups. Common reagents used in the synthesis include methoxyethanol, methylphenylamine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield, making the compound suitable for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required purity levels for industrial use.
Chemical Reactions Analysis
Types of Reactions
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The methoxy and methylphenyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can produce a wide range of compounds with varying properties.
Scientific Research Applications
N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-5-METHYL-1,2-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural similarities with several heterocyclic carboxamide derivatives documented in the literature.
Structural Analogues from Patent Literature
The following compounds, listed in , exhibit overlapping features with the target molecule:
| Compound ID | Core Structure | Key Substituents | Potential Therapeutic Indications |
|---|---|---|---|
| 1 | 1,2,4-Oxadiazole | Ethyl(2-methylphenyl)aminoethyl chain; (3-methyl-1,2,4-oxadiazol-5-yl)methylthio | Cancer, viral infections |
| 3 | Isoxazole (1,2-oxazole) | 3,5-Dimethyl-4-isoxazolylmethylthio; pyridinecarboxamide | Thrombotic events |
| 4 | Isoxazole (1,2-oxazole) | 5-Methyl-3-isoxazolylmethylthio; propylamino chain | Platelet aggregation |
Key Structural Differences and Implications
Heterocyclic Core: The target compound contains a 1,2-oxazole core, whereas Compound 1 () uses a 1,2,4-oxadiazole ring. Compounds 3 and 4 () share the 1,2-oxazole core but incorporate thioether (-S-) linkages absent in the target molecule. Thioether groups may enhance oxidative stability or modulate solubility .
Side Chain Modifications: The target compound’s 2-methoxy-2-(2-methylphenyl)ethyl side chain contrasts with the ethylamino or propylamino chains in Compounds 1–4. Such differences could impact steric bulk, pharmacokinetics (e.g., half-life), or receptor affinity.
Carboxamide Position :
- The target molecule’s carboxamide is directly attached to the oxazole ring, while Compounds 3–4 feature pyridinecarboxamide or benzamide moieties. Pyridine rings may introduce additional hydrogen-bonding or π-π stacking interactions .
Functional Data Limitations
No quantitative data (e.g., IC50, logP, bioavailability) for the target compound or its analogues are provided in the evidence. Thus, functional comparisons (e.g., potency, selectivity) cannot be made.
Biological Activity
N-[2-Methoxy-2-(2-methylphenyl)ethyl]-5-methyl-1,2-oxazole-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological properties of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is CHNO. The structure features a methoxy group, a methylphenyl moiety, and an oxazole ring, which are significant for its biological interactions.
Research indicates that compounds with oxazole rings often exhibit diverse pharmacological activities. The biological activity of this compound is primarily attributed to:
- Anticancer Activity : Studies have shown that oxazole derivatives can induce apoptosis in cancer cells. For instance, compounds similar to this compound have been demonstrated to activate apoptotic pathways in various cancer cell lines.
- Antimicrobial Properties : The presence of the oxazole ring has been linked to antimicrobial effects against certain bacterial strains.
- Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.
Research Findings
Several studies have investigated the biological activity of this compound and its analogs:
Case Study 1: Anticancer Efficacy
A study published in MDPI explored the cytotoxic effects of various oxazole derivatives against human cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity with an IC value in the micromolar range against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Flow cytometry analyses revealed that the compound induced apoptosis through upregulation of p53 and activation of caspase pathways .
Case Study 2: Antimicrobial Activity
In another study focusing on antimicrobial properties, this compound showed promising activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both strains, indicating its potential as a lead compound for developing new antimicrobial agents .
Table 1: Biological Activities of this compound
| Activity Type | Cell Line/Organism | IC_{50 / MIC (µg/mL) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 10 µM | Apoptosis induction via p53/caspase pathway |
| Anticancer | HeLa | 12 µM | Apoptosis induction via p53/caspase pathway |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disruption of bacterial cell wall |
| Antimicrobial | Escherichia coli | 32 µg/mL | Disruption of bacterial cell wall |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
